molecular formula C22H40N2O6S B1676274 Mephentermine sulfate dihydrate CAS No. 6190-60-9

Mephentermine sulfate dihydrate

Cat. No.: B1676274
CAS No.: 6190-60-9
M. Wt: 460.6 g/mol
InChI Key: JPESSSURNLGQRF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of mephentermine sulphate involves the reaction of 2-methyl-1-phenylpropan-2-amine with sulphuric acid. The industrial production methods typically involve the following steps:

Chemical Reactions Analysis

Mephentermine sulfate dihydrate undergoes various chemical reactions, including:

    Oxidation: Mephentermine can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: Mephentermine can undergo substitution reactions, particularly at the aromatic ring or the amine group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Mephentermine sulfate dihydrate exerts its effects by acting as an alpha adrenergic receptor agonist and indirectly releasing endogenous norepinephrine. This leads to an increase in cardiac output and systolic and diastolic pressures. The compound’s sympathomimetic effects are mediated by the activation of alpha and beta adrenergic receptors . The molecular targets and pathways involved include the adrenergic receptors and the release of norepinephrine and dopamine .

Comparison with Similar Compounds

Mephentermine sulfate dihydrate is similar to other sympathomimetic agents such as:

    Phentermine: Used primarily as an appetite suppressant.

    Methamphetamine: Known for its potent central nervous system stimulant effects.

    Phenylephrine: Commonly used as a decongestant and vasopressor agent.

What sets mephentermine sulphate apart is its specific use in maintaining blood pressure during hypotensive states and its relatively lower central stimulant effects compared to methamphetamine .

Properties

CAS No.

6190-60-9

Molecular Formula

C22H40N2O6S

Molecular Weight

460.6 g/mol

IUPAC Name

N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid;dihydrate

InChI

InChI=1S/2C11H17N.H2O4S.2H2O/c2*1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4;;/h2*4-8,12H,9H2,1-3H3;(H2,1,2,3,4);2*1H2

InChI Key

JPESSSURNLGQRF-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC.O.O.OS(=O)(=O)O

Appearance

Solid powder

Key on ui other cas no.

1212-72-2

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mephentermine Sulfate;  Mephentermine sodium;  N,2-dimethyl-1-phenylpropan-2-amine;  sulfuric acid;  AC1NWAW7;  MLS002153976;  SPECTRUM1503250;  Sulfate, Mephentermine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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